![molecular formula C18H19N9 B2907055 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile CAS No. 2198769-98-9](/img/structure/B2907055.png)

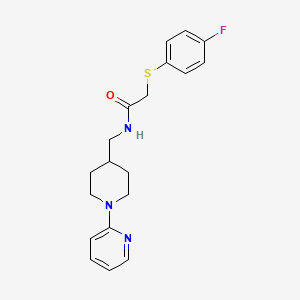

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

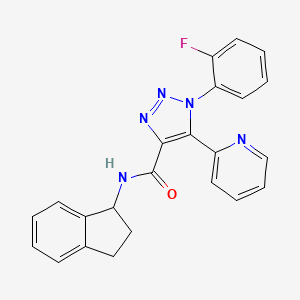

The compound “3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound was identified from a structure-based virtual screening made on the active site of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme considered a promising target in cancer immunotherapy . The compound has shown sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

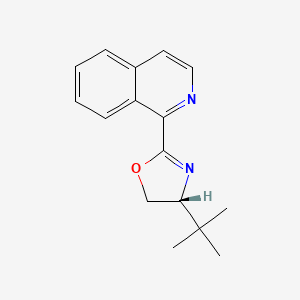

Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The compound also contains a cyclobutyl group and an azetidin-3-yl group .科学的研究の応用

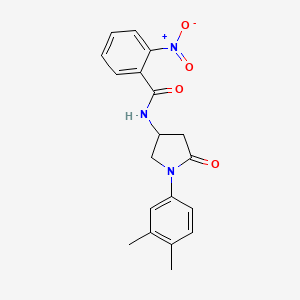

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been identified as key pharmacophores in drugs like sitagliptin phosphate, which is used for the treatment of type II diabetes mellitus. The compound may serve as a potential candidate for developing new antidiabetic medications due to its structural similarity .

Anti-platelet Aggregation

These derivatives also exhibit anti-platelet aggregation properties, which could be beneficial in preventing thrombosis-related diseases. Further research could explore the efficacy of this compound in such applications .

Antifungal and Antibacterial Properties

The broad spectrum of biological activities includes antifungal and antibacterial effects. This suggests potential for developing new antimicrobial agents that could address drug-resistant strains of bacteria and fungi .

Antimalarial Activity

Given the ongoing challenge of malaria treatment, especially with drug-resistant strains, this compound’s structure could be pivotal in synthesizing new antimalarial drugs .

Antitubercular Properties

The fight against tuberculosis (TB) could benefit from the synthesis of new drugs based on this compound, considering its antitubercular activity demonstrated by related triazolo[4,3-a]pyrazine derivatives .

Anticonvulsant Effects

The compound may also hold promise for the development of novel anticonvulsant drugs, offering potential treatments for various seizure disorders .

Each of these fields presents a unique application for the compound and warrants detailed research and exploration. The structural features of triazolo[4,3-b]pyridazine derivatives make them versatile candidates for a wide range of therapeutic areas.

For further detailed information on each application, additional research and studies would be required to fully understand the potential and limitations of this compound.

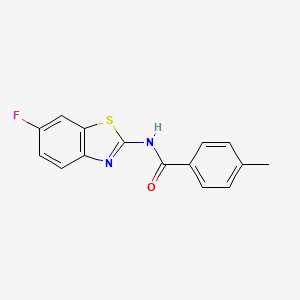

作用機序

Target of Action

Similar compounds with a 1,2,4-triazolo[3,4-b] structure have been reported to exhibit promising cytotoxic activities through the inhibition of enzymes such as egfr and parp-1 . These enzymes play crucial roles in cell proliferation and DNA repair, respectively, and are often overexpressed in cancer cells.

Biochemical Pathways

Similarly, the inhibition of PARP-1 could affect the DNA damage response pathway, leading to the accumulation of DNA damage .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may induce cell death by inhibiting cell proliferation and increasing dna damage .

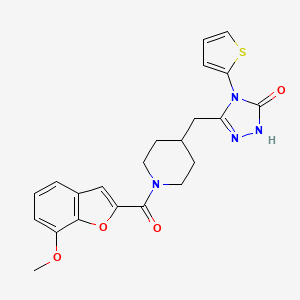

将来の方向性

The compound represents a promising strategy in cancer immunotherapy, especially due to its ability to boost the immune response and work in synergy with other immunotherapeutic agents . Future research could focus on further optimizing the potency and selectivity of this compound, as well as investigating its potential applications in other therapeutic areas.

特性

IUPAC Name |

3-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N9/c1-25(18-14(9-19)20-7-8-21-18)13-10-26(11-13)16-6-5-15-22-23-17(27(15)24-16)12-3-2-4-12/h5-8,12-13H,2-4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJGNADHDNFKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=CN=C5C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea](/img/structure/B2906980.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906983.png)

![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)

![5-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1,3-thiazolane-2,4-dione](/img/structure/B2906988.png)

![3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B2906993.png)